5-{[(3,5-dinitrophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(3,5-DINITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dinitroaniline group attached to a methylene bridge, which is further connected to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DINITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of 3,5-dinitroaniline with a suitable methylene donor, followed by cyclization to form the pyrimidinetrione ring. Common reagents used in this synthesis include strong acids or bases to facilitate the formation of the methylene bridge and the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DINITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-[(3,5-DINITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in energetic materials
Mechanism of Action
The mechanism of action of 5-[(3,5-DINITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-METHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(3-HYDROXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(4-CHLOROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The dinitroaniline moiety imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7N5O7 |
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Molecular Weight |
321.20 g/mol |
IUPAC Name |
5-[(3,5-dinitrophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7N5O7/c17-9-8(10(18)14-11(19)13-9)4-12-5-1-6(15(20)21)3-7(2-5)16(22)23/h1-4H,(H3,13,14,17,18,19) |
InChI Key |
LRCRXYIHXPDVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=CC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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